molecular formula C20H22FN5O3S B2487855 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2380044-67-5

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2487855
CAS No.: 2380044-67-5
M. Wt: 431.49
InChI Key: PHQZCSNHBJSAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyrazole ring, a piperidine ring, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be synthesized via cyclization reactions involving amines and aldehydes or ketones.

    Attachment of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using fluorobenzenesulfonyl chloride in the presence of a base.

    Formation of the Pyridazinone Core: The final step involves the cyclization of the intermediate compounds to form the pyridazinone core, typically under reflux conditions with appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, especially those involving its molecular targets.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the roles of various biomolecules.

    Industrial Applications: Its derivatives may find use in the development of new materials or as intermediates in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one
  • 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-methylbenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(2-fluorobenzenesulfonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzenesulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-[1-(2-fluorophenyl)sulfonylpiperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3S/c1-14-13-15(2)25(22-14)19-7-8-20(27)26(23-19)16-9-11-24(12-10-16)30(28,29)18-6-4-3-5-17(18)21/h3-8,13,16H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQZCSNHBJSAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.